2,6-Di-tert-butyl-4-{[4-(dimethylamino)phenyl](4-methylpiperazin-1-yl)methyl}phenol
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Overview
Description
2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol is a hindered phenolic compound known for its antioxidant properties. It is used to stabilize lubricant oils and other industrial applications .
Preparation Methods
The synthesis of 2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol typically involves the following steps :
Condensation Reaction: Phenol and 2,6-di-tert-butylphenol undergo a condensation reaction.
Amination: The condensation product reacts with dimethylamine to form the final compound.
Chemical Reactions Analysis
2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol undergoes various chemical reactions :
Oxidation: It can be oxidized under acidic conditions.
Esterification and Alkylation: It can undergo esterification and alkylation reactions in the presence of suitable reagents.
Major Products: The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications :
Chemistry: Used as an antioxidant to stabilize various chemical formulations.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic effects.
Industry: Used in the stabilization of lubricant oils and other industrial applications.
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol involves its antioxidant properties . It stabilizes free radicals and prevents oxidative degradation of materials.
Comparison with Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Another hindered phenolic antioxidant.
2,4-Di-tert-butylphenol: Used as a raw material for antioxidants and UV absorbers.
2,6-Di-tert-butylphenol: Prepared via Friedel-Crafts alkylation and used in various industrial applications.
2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol is unique due to its specific structure and combination of functional groups, which confer distinct antioxidant properties.
Properties
Molecular Formula |
C28H43N3O |
---|---|
Molecular Weight |
437.7 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[[4-(dimethylamino)phenyl]-(4-methylpiperazin-1-yl)methyl]phenol |
InChI |
InChI=1S/C28H43N3O/c1-27(2,3)23-18-21(19-24(26(23)32)28(4,5)6)25(31-16-14-30(9)15-17-31)20-10-12-22(13-11-20)29(7)8/h10-13,18-19,25,32H,14-17H2,1-9H3 |
InChI Key |
GEJZABYVUPBRRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C |
Origin of Product |
United States |
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